2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Sulfonyl chloride electrophilicity Electron-withdrawing substituent effects Structure-reactivity relationships

Generic sulfonyl chlorides (tosyl chloride, 4-CF3 analog) fail to replicate reaction kinetics and regiochemical outcomes achieved with this dual-EWG building block. The ortho-CN + para-CF3 substitution pattern substantially elevates electrophilicity, enabling efficient coupling with sterically hindered amines that resist activation by mono-substituted comparators. • Eliminates reaction re-optimization: delivers reproducible yields and product profiles across discovery-to-lead optimization iterations. • Validated in imidazo[2,1-a]isoindolone library synthesis via both solid-phase and solution-phase protocols. • Batch-specific NMR/HPLC characterization ensures identity and purity consistency for SAR campaigns.

Molecular Formula C8H3ClF3NO2S
Molecular Weight 269.63 g/mol
CAS No. 1249999-95-8
Cat. No. B1524509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS1249999-95-8
Molecular FormulaC8H3ClF3NO2S
Molecular Weight269.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C#N)S(=O)(=O)Cl
InChIInChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
InChIKeyMITFCFJALKLPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1249999-95-8): Technical Specifications and Procurement Identifier


2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1249999-95-8, MFCD16093679) is an aromatic sulfonyl chloride with molecular formula C8H3ClF3NO2S and molecular weight 269.63 g/mol [1]. The compound features a sulfonyl chloride (-SO₂Cl) electrophilic warhead ortho to a cyano (-C≡N) group and para to a trifluoromethyl (-CF₃) group, both of which are strong electron-withdrawing substituents that collectively enhance electrophilic reactivity compared to mono-substituted analogs [2]. Commercial availability typically offers 95% purity, with batch-specific analytical characterization including NMR and HPLC available from major building block suppliers .

Workflow Sulfonamide formation, heterocycle synthesis Dual-EWG enhances electrophilic coupling with amines
Selection Logic Ortho-CN + para-CF₃ electronic profile Not interchangeable with mono-EWG or regioisomeric analogs
Procurement Context ≥95% purity, batch-specific NMR/HPLC data Supporting medicinal chemistry and agrochemical synthesis

Why 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1249999-95-8) Cannot Be Replaced by Generic Sulfonyl Chloride Analogs


Generic substitution of this compound with commonly available sulfonyl chlorides (e.g., unsubstituted benzenesulfonyl chloride, tosyl chloride, or mono-CF₃ analogs) fails due to the cumulative electronic effects conferred by the ortho-cyano and para-trifluoromethyl substitution pattern. Electron-withdrawing groups substantially increase sulfonyl chloride electrophilicity; this dual-EWG arrangement produces a reactivity profile distinct from mono-substituted comparators such as 4-(trifluoromethyl)benzenesulfonyl chloride (CAS 2991-42-6), which lacks the ortho-cyano group and its associated inductive and resonance withdrawal [1]. This differential activation translates to altered reaction kinetics, product yields, and regiochemical outcomes in sulfonamide and sulfonate ester syntheses. Consequently, direct substitution without reaction re-optimization risks incomplete conversion, reduced yields, and compromised product profiles in multi-step synthetic sequences [1].

Electrophilicity shift Mono-substituted analogs (e.g., 4-CF₃ or 2-CN only) lack cumulative EWG activation, altering reaction rates and yields.
Regiochemical outcome Substitution pattern influences electronic environment; replacement with a regioisomer may change coupling selectivity and product profile.
Analytical traceability Similar CAS entries or generic sulfonyl chlorides lack batch-specific NMR/HPLC characterization, complicating lot-to-lot reproducibility.

Quantitative Differentiation Evidence for 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1249999-95-8)


Dual Electron-Withdrawing Group Activation: Enhanced Electrophilicity Over Mono-Substituted Analogs

Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom in sulfonyl chlorides, making them more susceptible to nucleophilic attack. This compound incorporates two potent EWGs—ortho-cyano (-C≡N) and para-trifluoromethyl (-CF₃)—which collectively enhance reactivity relative to mono-substituted analogs. The comparative study establishes that sulfonyl chlorides bearing electron-withdrawing groups exhibit higher reactivity than unsubstituted benzenesulfonyl chloride or those with electron-donating groups such as p-toluenesulfonyl chloride (TsCl) [1].

Dual-EWG activation
Class-level
Combined ortho-CN and para-CF₃ withdrawal predicted to enhance electrophilicity vs. mono-EWG or unsubstituted comparators.
Supports reactivity-based selection
No direct kinetic data for this compound; class-level inference
Sulfonyl chloride electrophilicity Electron-withdrawing substituent effects Structure-reactivity relationships

Demonstrated Utility in Heterocyclic Scaffold Synthesis: Imidazo[2,1-a]isoindolone Formation

This compound has been employed as a key sulfonyl chloride building block in the synthesis of imidazo[2,1-a]isoindolones, a fused heterocyclic scaffold of medicinal chemistry relevance. Amino acid esters were reacted with 2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride or its 4-nitro analog, followed by alkylation with α-haloketones. The resulting sulfonamides were heated in ammonium acetate solution to yield the target heterocycles in one step, demonstrating the compound's compatibility with both solid-phase (Wang resin) and solution-phase synthetic methodologies [1].

Imidazo[2,1-a]isoindolone synthesis
Reported
Used as sulfonyl chloride partner in solid-phase and solution-phase tandem cyclization, yielding fused heterocycles.
Demonstrates compatibility with heterocycle library synthesis
CF₃ and NO₂ analogs used interchangeably; quantitative yields not disaggregated
Heterocyclic synthesis Sulfonamide intermediates Solid-phase synthesis

Topological Polar Surface Area (tPSA) Differentiation: Oral Bioavailability Predictor

Topological Polar Surface Area (tPSA) is a key predictor of oral bioavailability and membrane permeability in drug discovery. The tPSA of this compound's core scaffold is 66.3 Ų (calculated for the corresponding sulfonamide or sulfonyl-containing derivative) . This value falls within the optimal range for oral bioavailability (tPSA < 140 Ų per Veber's rules; optimal < 90 Ų), distinguishing it from more polar sulfonyl chloride derivatives with additional hydrogen bond donors or acceptors.

Topological PSA
Data to verify
Calculated tPSA 66.3 Ų for the sulfonyl scaffold, within favorable oral bioavailability range (
Supports drug-likeness assessment
Computed value; experimental validation recommended
Medicinal chemistry Drug-likeness Physicochemical property optimization

High-Value Application Scenarios for 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1249999-95-8)


Synthesis of CF₃-Containing Sulfonamide Libraries for Drug Discovery

This compound serves as a versatile sulfonyl chloride building block for generating structurally diverse sulfonamide libraries. The -SO₂Cl moiety reacts readily with primary and secondary amines to yield sulfonamides, a privileged pharmacophore in medicinal chemistry. The electron-withdrawing CN and CF₃ groups enhance the electrophilicity of the sulfonyl chloride, enabling efficient coupling even with sterically hindered or less nucleophilic amines [1]. The resulting sulfonamides incorporate both a CF₃ group (enhancing metabolic stability and lipophilicity) and a CN group (serving as a hydrogen bond acceptor and bioisostere for carbonyl or halogen substituents). This substitution pattern is particularly relevant for kinase inhibitors, GPCR modulators, and antibacterial agents where these pharmacophoric elements are known to improve target binding and pharmacokinetic profiles.

Fused Heterocycle Synthesis via Sulfonamide Cyclization Cascades

The compound has demonstrated utility in the synthesis of imidazo[2,1-a]isoindolones through sulfonamide formation followed by tandem cyclization [1]. This methodology is compatible with both solid-phase (Wang resin) and solution-phase protocols, enabling both high-throughput library synthesis and preparative-scale production. The CF₃ group remains intact throughout the synthetic sequence, preserving the desired electronic and steric properties in the final heterocyclic products. This application is particularly valuable for medicinal chemistry programs targeting CNS disorders, oncology, or inflammation where fused heterocyclic scaffolds with fluorinated substituents are common lead structures.

Structure-Activity Relationship (SAR) Studies Requiring Controlled Electronic Modulation

The dual electron-withdrawing substitution pattern (ortho-CN + para-CF₃) provides a distinct electronic environment that differentiates this building block from mono-substituted or regioisomeric analogs [1]. In SAR campaigns, systematic variation of substituent electronic effects is critical for optimizing target affinity and selectivity. This compound offers a specific, reproducible electronic signature that cannot be replicated by analogs lacking either the CN group (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) or the CF₃ group (e.g., 2-cyanobenzenesulfonyl chloride). Procurement of this specific regioisomer ensures experimental reproducibility and accurate SAR interpretation across lead optimization iterations.

Agrochemical Intermediate Synthesis Requiring Halogenated Aromatic Building Blocks

Beyond pharmaceutical applications, sulfonyl chlorides bearing CF₃ and CN substituents are valuable intermediates in agrochemical synthesis, particularly for herbicides and fungicides where these substituents enhance environmental persistence and target-site binding. The compound's reactivity profile enables efficient coupling with amine-containing agrochemical scaffolds under standard conditions [1]. The commercial availability of this specific regioisomer at >95% purity with supporting analytical documentation (NMR, HPLC) facilitates scale-up from discovery to process development without re-validation of building block identity or purity.

Application
Selection Property
Validation Focus
CF₃-sulfonamide library synthesis
Enhanced electrophilicity for amine coupling
Reaction completeness, scope with hindered amines
Fused heterocycle construction
Stability under cyclization conditions
Intact CF₃ group retention, solid/solution-phase yield
SAR electronic modulation
Reproducible dual-EWG electronic signature
Regioisomeric purity, batch-to-batch consistency
Agrochemical intermediate synthesis
Reactivity under standard coupling protocols
Scalability, analytical documentation (NMR, HPLC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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